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Compound of Interest

Compound Name: 3,4-Dichlorophenol

Cat. No.: B042033

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-
Dichlorophenol (CAS No. 95-77-2), a significant compound in chemical synthesis and
environmental science. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically
used for their acquisition. This information is intended for researchers, scientists, and
professionals in drug development for the structural elucidation and characterization of this
molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework
of a molecule.

1H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen
atoms in a molecule. For 3,4-Dichlorophenol, the spectrum typically shows three distinct
signals in the aromatic region and one for the hydroxyl proton.

Table 1: *H NMR Spectroscopic Data for 3,4-Dichlorophenol
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Chemical Shift (8) ppm Multiplicity Assighment
~10.42 Singlet (broad) -OH
~7.38 Doublet (d) H-2
~7.16 Doublet of doublets (dd) H-6
~6.96 Doublet (d) H-5

Data is typically recorded in DMSO-ds.[1] The exact chemical shifts can vary based on the

solvent and concentration.
13C NMR Spectroscopy

Carbon NMR provides direct information about the carbon skeleton of the molecule. Due to the
molecule's asymmetry, all six carbon atoms in the aromatic ring of 3,4-Dichlorophenol are
chemically non-equivalent and thus produce six distinct signals.

Table 2: 13C NMR Spectroscopic Data for 3,4-Dichlorophenol

Chemical Shift (8) ppm Assighment
~152.3 C-1 (-OH)
~129.0 C-5

~127.8 C-2

~122.6 C-4 (-Cl)
~120.6 C-3 (-Cl)
~117.6 C-6

Data corresponds to spectra recorded in DMSO-de.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.
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Table 3: IR Absorption Data for 3,4-Dichlorophenol

Wavenumber (cm—?)

Intensity

Vibrational Mode

Assignment

~3400-3500 Strong, Broad O-H stretch (phenolic)
~3050-3100 Medium Aromatic C-H stretch
~1580-1600 Strong Aromatic C=C ring stretch
~1480 Strong Aromatic C=C ring stretch
~1200-1250 Strong C-O stretch

~800-880 Strong C-H out-of-plane bending
~650-750 Medium-Strong C-Cl stretch

Data is representative of spectra obtained via techniques like KBr pellet or Nujol mull.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural confirmation. The mass spectrum of

3,4-Dichlorophenol is characterized by its molecular ion peak and a distinctive isotopic pattern

due to the presence of two chlorine atoms.

Table 4: Mass Spectrometry Fragmentation Data for 3,4-Dichlorophenol (Electron lonization)

miz Relative Intensity (%) Proposed Fragment
[M]*, Molecular ion
162/164/166 ~100/65/10 . .
(isotopic cluster)
127/129 ~20 M - CIJ*
[M - 2CI]* or subsequent
98 ~30 _
fragmentation
63/64 ~40 CsHs* / CsHa™
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The molecular weight of 3,4-Dichlorophenol is approximately 163.00 g/mol .[2][4] The
presence of two chlorine isotopes (3>Cl and 3/Cl) results in a characteristic M, M+2, and M+4
isotopic cluster.[4]

Experimental Protocols

The data presented in this guide are typically acquired using the following standard
methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of 3,4-Dichlorophenol (5-10 mg)
is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated
chloroform (CDCIs) or dimethyl sulfoxide (DMSO-de), in a standard 5 mm NMR tube.[1][5] A
small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical
shift referencing (& = 0.00 ppm).[5] Spectra are typically recorded on a 400 MHz or 500 MHz
spectrometer at room temperature.[1][5] 3C NMR spectra are generally acquired with proton
decoupling to simplify the spectrum to single lines for each unique carbon atom.[1]

Infrared (IR) Spectroscopy For solid samples, the spectrum is commonly obtained using either
the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR). For the KBr
method, a small amount of the sample is ground with anhydrous KBr and pressed into a thin,
transparent disk. For ATR, a small amount of the solid sample is placed directly onto the crystal
surface of the ATR accessory.[2] The spectrum is recorded using a Fourier-Transform Infrared
(FTIR) spectrometer, typically over a range of 4000 to 400 cm~1.

Mass Spectrometry (MS) Electron lonization (El) is a common method for analyzing 3,4-
Dichlorophenol. The sample is introduced into the mass spectrometer, often via a Gas
Chromatography (GC) system, where it is vaporized and bombarded with a high-energy
electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The
resulting positively charged ions are then separated by a mass analyzer (such as a
quadrupole) based on their mass-to-charge ratio (m/z) and detected.[4]

Workflow Visualization

The logical flow for the spectroscopic analysis of a chemical compound like 3,4-
Dichlorophenol can be visualized as follows.
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General workflow for the spectroscopic analysis of 3,4-Dichlorophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b042033?utm_src=pdf-body-img
https://www.benchchem.com/product/b042033?utm_src=pdf-body
https://www.benchchem.com/product/b042033?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

References

e 1.rsc.org [rsc.org]

e 2. 3,4-Dichlorophenol | C6H4CI20 | CID 7258 - PubChem [pubchem.ncbi.nim.nih.gov]

e 3. 3,4-Dichlorophenol(95-77-2) IR Spectrum [chemicalbook.com]

e 4. Phenol, 3,4-dichloro- [webbook.nist.gov]

e 5.rsc.org [rsc.org]

« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 3,4-
Dichlorophenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042033#spectroscopic-data-of-3-4-dichlorophenol-

nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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